Calcitriol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-OJAIRNMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Calcitriol-d6 in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of Vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and a variety of other physiological processes, including immune modulation and cell differentiation.[1] Its potent and pleiotropic effects make it a subject of intense research in numerous fields, from endocrinology and nephrology to oncology and immunology. The accurate quantification of endogenous and administered calcitriol in biological matrices is paramount for pharmacokinetic studies, clinical diagnostics, and understanding its mechanism of action. This technical guide delves into the primary application of Calcitriol-d6, a deuterated analog of calcitriol, as an indispensable tool in research, focusing on its role as an internal standard in mass spectrometry-based quantification.

The Core Purpose of this compound: An Ideal Internal Standard

The predominant use of this compound in research is as an internal standard for the precise quantification of calcitriol in biological samples, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples and calibration standards before processing. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for calcitriol analysis for several key reasons:

-

Similar Physicochemical Properties: this compound has the same chemical structure as calcitriol, with the exception of six hydrogen atoms being replaced by deuterium atoms. This subtle change results in a higher molecular weight, which is easily distinguishable by a mass spectrometer, but does not significantly alter its chromatographic retention time, extraction efficiency, or ionization behavior.[2]

-

Co-elution with the Analyte: Due to their similar structures, this compound co-elutes with calcitriol during chromatographic separation. This is crucial for accurate correction of any variations that may occur during the analytical run.[2]

-

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. As this compound is similarly affected by the matrix, it allows for reliable correction of these effects, leading to more accurate and precise quantification.[2]

Quantitative Data from Calcitriol Analysis using this compound

The use of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for calcitriol quantification. The following tables summarize key quantitative parameters from various studies.

Table 1: LC-MS/MS Method Parameters for Calcitriol Quantification

| Parameter | Value | Reference |

| Linear Range | 5–200 pg/mL | [2] |

| 1–100 ng/mL | [3] | |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [4] |

| 0.01 ng/mL | [5] | |

| Mean Recovery | 108.56% - 113.09% | [2] |

| Precision (CV%) | 2.05% (Overall) | [2] |

| 3.3% - 9.6% (Intra-assay) | [3] |

Table 2: Pharmacokinetic Parameters of Calcitriol Determined Using this compound Internal Standard

| Parameter | Value | Condition | Reference |

| AUC (0-24h) | 246 pg·h/mL | 2 µg single oral dose in healthy humans | [6] |

| Cmax | 50.0 pg/mL | 2 µg single oral dose in healthy humans | [6] |

| Tmax | 3.4 h | 2 µg single oral dose in healthy humans | [6] |

| AUC (0-24h) | 4-fold increase from 4 µg to 38 µg dose | Oral administration in cancer patients | [7] |

| Cmax | 11.17 ± 2.62 ng/mL | 125 µ g/week intravenous dose in cancer patients | [8] |

Experimental Protocols

The following is a synthesized, detailed methodology for the quantification of calcitriol in human plasma using this compound as an internal standard, based on common practices described in the literature.[2][3][4]

I. Sample Preparation

-

Aliquoting and Spiking:

-

Thaw frozen plasma samples and quality control samples at room temperature.

-

In a clean tube, aliquot 500 µL of the plasma sample.

-

Add a known amount of this compound internal standard solution (e.g., 25 µL of a 100 ng/mL solution) to each sample, calibrator, and quality control.[2]

-

Vortex the samples for 30 seconds.

-

-

Protein Precipitation:

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.[2]

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water to remove interfering substances.[2]

-

Dry the cartridge by applying nitrogen gas (30 psi) for 30 seconds.[2]

-

Elute the calcitriol and this compound from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[2]

-

-

Derivatization (Optional but common for enhancing sensitivity):

-

Reconstitute the dried extract in a solution of a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.[2] PTAD reacts with the cis-triene moiety of calcitriol, improving its ionization efficiency.

-

Incubate the mixture to allow the derivatization reaction to complete.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

II. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a C18 analytical column (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm).[2]

-

Mobile Phase: Employ a gradient elution using two mobile phases, such as Mobile Phase A: Acetonitrile and Mobile Phase B: 4mM Ammonium Trifluoroacetate.[2]

-

Flow Rate: Set the flow rate to 0.2 mL/min.[2]

-

Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both calcitriol and this compound. For PTAD-derivatized analytes, typical transitions are:

-

III. Data Analysis

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of calcitriol to this compound against the known concentrations of the calibrators.

-

Determine the concentration of calcitriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflow

Calcitriol Signaling Pathways

Calcitriol exerts its biological effects through both genomic and non-genomic signaling pathways.

Caption: Overview of the genomic and non-genomic signaling pathways of calcitriol.

Experimental Workflow for Calcitriol Quantification

The following diagram illustrates a typical workflow for the quantification of calcitriol in plasma samples using this compound.

Caption: A typical experimental workflow for quantifying calcitriol in plasma.

Conclusion

This compound is a vital tool for researchers in a multitude of scientific disciplines. Its primary and most critical role is as an internal standard in LC-MS/MS-based methods for the accurate and precise quantification of calcitriol. The use of this deuterated analog allows for the correction of analytical variability, including sample loss during preparation and matrix effects, thereby ensuring the reliability of the obtained data. This high-quality data is essential for advancing our understanding of the pharmacokinetics, physiological roles, and therapeutic potential of calcitriol. The detailed protocols and established quantitative parameters outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to employ this compound in their studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ijbio.com [ijbio.com]

- 3. apps.thermoscientific.com [apps.thermoscientific.com]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of oral calcitriol in healthy human based on the analysis with an enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of high-dose oral calcitriol: results from a phase 1 trial of calcitriol and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase I and pharmacokinetics study of intravenous calcitriol in combination with oral dexamethasone and gefitinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Calcitriol-d6, a crucial internal standard for the accurate quantification of Calcitriol in biological matrices. The following sections detail the synthetic pathway, experimental protocols, and relevant biological context, presented in a format tailored for researchers and professionals in drug development and related scientific fields.

Introduction to Calcitriol and the Role of Isotopic Labeling

Calcitriol, the hormonally active form of vitamin D, is a key regulator of calcium and phosphate homeostasis and plays a vital role in bone metabolism.[1] Its potent biological activity necessitates precise quantification in preclinical and clinical studies. Isotope dilution mass spectrometry (ID-MS) is the gold standard for this purpose, offering high accuracy and precision. This compound, a deuterated analog of Calcitriol, serves as an ideal internal standard for these assays due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its mass.[2][3]

Synthetic Strategy: A Semi-Synthetic Approach from Vitamin D2

A practical and efficient semi-synthetic route to this compound has been developed, starting from the readily available and inexpensive vitamin D2.[2][4][5] This strategy hinges on the creation of a key "hub" intermediate, which allows for the late-stage introduction of the deuterium labels, making the synthesis highly convergent and adaptable.

The overall synthetic process can be summarized in the following key stages:

-

Formation of the Hub Intermediate: Vitamin D2 undergoes a series of chemical transformations to create a protected dihydroxyvitamin D intermediate, referred to as hub intermediate 18 in the scientific literature. This intermediate possesses the core steroidal structure of Calcitriol but with a side chain that can be readily modified.

-

Introduction of Deuterium Labels via Grignard Reaction: The pivotal step for isotopic labeling involves a Grignard reaction. The hub intermediate, which contains an ester functional group on its side chain, is reacted with deuterated methylmagnesium iodide (CD3MgI). This reaction introduces two trideuteromethyl (-CD3) groups at the C26 and C27 positions of the side chain, resulting in a hexadeuterated intermediate.

-

Final Photoisomerization: The concluding step involves a photochemical isomerization of the triene system within the vitamin D scaffold. This process converts the inactive trans-isomer into the biologically active cis-isomer, yielding the final product, 26,27-Hexadeutero Calcitriol (this compound).

This integrated approach allows for the efficient synthesis of both unlabeled Calcitriol and its deuterated analog from a common intermediate.[2][4]

Synthetic Workflow

Experimental Protocols

The following protocols are based on established synthetic methods and provide a detailed guide for the key transformations in the synthesis of this compound.

Preparation of Deuterated Grignard Reagent (CD3MgI)

Materials:

-

Magnesium turnings

-

Trideuteriomethyl iodide (CD3I)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred suspension of magnesium turnings (1.33 g, 54.7 mmol) in anhydrous diethyl ether (6 mL) under an inert argon atmosphere, add a solution of trideuteriomethyl iodide (6.33 g, 43.66 mmol) in anhydrous diethyl ether (26 mL) dropwise at a temperature of 0 to 5°C.[2]

-

After the addition is complete, stir the mixture at 0 to 5°C for 30 minutes.[2]

-

Allow the reaction mixture to warm to room temperature and continue stirring for an additional 3 hours to ensure complete formation of the Grignard reagent.[2] The resulting solution of methylmagnesium-d3 iodide is used directly in the next step.

Synthesis of the Deuterated Intermediate via Grignard Reaction

Materials:

-

Hub Intermediate (Ester 18)

-

Freshly prepared methylmagnesium-d3 iodide (CD3MgI) solution

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the hub intermediate in anhydrous THF.

-

To this solution, add an excess of the freshly prepared methylmagnesium-d3 iodide solution in THF at room temperature. Stir the reaction for 10 hours.[4][6]

-

Cool the reaction mixture to -5°C and carefully quench by the slow addition of saturated aqueous ammonium chloride (66 mL).[2]

-

Dilute the mixture with ethyl acetate (99 mL) and transfer to a separatory funnel.[2]

-

Wash the organic layer sequentially with saturated brine (3 x 30 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Purify the crude product by silica gel chromatography using a mobile phase of 80% ethyl acetate in n-heptane to afford the deuterated intermediate as a colorless foam.[2]

Photoisomerization to this compound

Materials:

-

Deuterated intermediate

-

9-Acetylanthracene (triplet sensitizer)

-

Methanol

-

Methyl formate

Procedure:

-

Prepare a solution of the deuterated intermediate (e.g., 1.04 g, 2.5 mmol) and 9-acetylanthracene (0.055 g, 0.25 mmol) in methanol (400 mL) in a suitable photochemical reactor vessel.[2]

-

Cool the solution to -5°C while purging with argon.[2]

-

Irradiate the solution with a tunable high-pressure mercury lamp. Monitor the reaction progress by HPLC.[2]

-

Upon completion of the reaction, concentrate the solution under reduced pressure.

-

Purify the resulting this compound by recrystallization from methyl formate.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Synthesis Yields and Product Purity

| Step/Product | Starting Material | Product | Yield (%) | Purity (%) |

| Deuteration | Hub Intermediate 18 | Deuterated Intermediate | 86[2] | - |

| Photoisomerization | Deuterated Intermediate | This compound | 48 (from hub intermediate)[2][4] | >99.9[2][4] |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C27H38D6O3[7] |

| Molecular Weight | 422.7 g/mol [7] |

| Isotopic Purity | ≥99% deuterated forms (d1-d6)[7] |

| Appearance | Solid[7] |

Note: Detailed NMR and Mass Spectrometry data are typically provided in supplementary information of scientific publications and are crucial for full structural confirmation.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the nuclear vitamin D receptor (VDR). The signaling cascade is a critical aspect of its function and is of interest to researchers in drug development.

Genomic Signaling Pathway of Calcitriol

Upon entering a target cell, Calcitriol binds to the Vitamin D Receptor (VDR). This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The Calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, ultimately leading to the synthesis of proteins that mediate the physiological effects of Calcitriol.

Conclusion

The semi-synthetic route from vitamin D2 provides a robust and scalable method for the preparation of this compound. The late-stage introduction of deuterium atoms via a Grignard reaction is a key feature of this efficient synthesis. The availability of high-purity this compound is essential for the accurate bioanalysis of Calcitriol, supporting a wide range of research and development activities in the fields of endocrinology, bone metabolism, and pharmaceutical sciences. This guide provides the fundamental knowledge and detailed protocols to aid researchers in the synthesis and application of this critical analytical standard.

References

- 1. ijbio.com [ijbio.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]

- 5. The cutaneous photosynthesis of previtamin D3: a unique photoendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. caymanchem.com [caymanchem.com]

Calcitriol-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol-d6, the deuterated analog of Calcitriol (1α,25-dihydroxyvitamin D3), is an indispensable tool in clinical and research settings. Its primary application is as an internal standard for the highly accurate quantification of endogenous Calcitriol in biological matrices using mass spectrometry-based methods. The reliability of such quantitative analyses is fundamentally dependent on the certified purity and well-defined characteristics of the this compound standard. This technical guide provides an in-depth overview of the essential components of a this compound Certificate of Analysis (CoA), detailing the analytical methodologies employed for its comprehensive purity assessment.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for this compound provides critical data on its identity, purity, and physical properties. The following tables summarize the typical quantitative data found on a CoA for a high-quality this compound reference standard.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 78782-99-7 |

| Molecular Formula | C₂₇H₃₈D₆O₃ |

| Molecular Weight | 422.67 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Chloroform and DMSO |

Table 2: Purity and Identity Assessment

| Analytical Test | Method | Specification | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98% | Conforms |

| Isotopic Purity (LC-MS) | LC-MS/MS | ≥ 99% deuterated forms (d₁-d₆) | Conforms |

| Identity (¹H-NMR) | ¹H-NMR Spectroscopy | Consistent with structure | Conforms |

| Identity (Mass Spectrometry) | ESI-MS | Consistent with molecular weight | Conforms |

| Residual Solvents | GC-HS | Per USP <467> | Not Detected |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Conforms |

Experimental Protocols

The accurate assessment of this compound purity relies on a suite of sophisticated analytical techniques. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1][2]

-

Mobile Phase: A gradient elution of water, acetonitrile, and methanol is commonly used.[1][2]

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.[3]

-

Detection Wavelength: 265 nm.[3]

-

Column Temperature: Maintained between 33-37°C.[3]

Procedure:

-

A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol or mobile phase).

-

The solution is injected into the HPLC system.

-

The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.

-

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity

Objective: To confirm the identity and determine the isotopic enrichment of this compound.

Instrumentation:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable C18 column for efficient separation.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Procedure:

-

A dilute solution of this compound is infused or injected into the LC-MS/MS system.

-

The mass spectrometer is operated in full scan mode to identify the molecular ion peak corresponding to this compound (m/z ~423.7).

-

The isotopic distribution is analyzed to confirm the presence of the six deuterium atoms.

-

Product ion scans (MS/MS) are performed to generate a fragmentation pattern, which serves as a fingerprint for structural confirmation.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Identity

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

-

A small amount of the this compound sample is dissolved in the deuterated solvent.

-

The ¹H-NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for the Calcitriol structure, accounting for the absence of signals from the deuterated positions.

Mandatory Visualizations

Synthesis and Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound, ensuring a high-purity final product.

Caption: Synthesis and Quality Control Workflow for this compound.

Analytical Workflow for Purity Assessment

This diagram outlines the logical flow of analytical procedures for the comprehensive purity assessment of a batch of this compound.

Caption: Analytical Workflow for this compound Purity Assessment.

References

The Gold Standard: Calcitriol-d6 as an Internal Standard in Quantitative Analysis

A Technical Guide for Researchers and Drug Development Professionals

The accurate quantification of calcitriol, the biologically active form of vitamin D, is critical in a multitude of research and clinical settings, from endocrinology and bone metabolism studies to drug development and safety assessments. Given its low physiological concentrations and complex biological matrix, achieving precise and reliable measurements necessitates the use of a robust internal standard. This technical guide provides an in-depth exploration of the mechanism and application of Calcitriol-d6, a deuterated analog of calcitriol, which has emerged as the gold standard for internal standards in mass spectrometry-based bioanalysis.

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the pinnacle for quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties to their endogenous, non-labeled counterparts.[1] The fundamental principle behind their efficacy lies in two key characteristics:

-

Chemical and Physical Equivalence: this compound is structurally identical to calcitriol, with the only difference being the substitution of six hydrogen atoms with deuterium atoms. This ensures that it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, effectively mitigating matrix effects.

-

Mass Differentiation: The presence of deuterium atoms results in a mass shift of +6 Daltons for this compound compared to calcitriol. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification.[1]

By introducing a known amount of this compound at the very beginning of the analytical workflow, any variability or loss of the analyte during sample extraction, processing, and injection is mirrored by the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, thereby correcting for these potential sources of error and ensuring high accuracy and precision.[1]

Quantitative Data Summary

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the development of highly sensitive and reliable assays for the quantification of calcitriol in various biological matrices. The following tables summarize typical performance characteristics of such methods.

| Parameter | Typical Value | Reference |

| Linearity Range | 4.0 - 160.0 pg/mL | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL - 4.0 pg/mL | [2][3] |

| Accuracy (% Bias) | Within ±15% of nominal concentration | [3] |

| Precision (% CV) | ≤15% | [3] |

| Analytical Recovery | 89.9 - 115.5% | [2] |

Table 1: Typical validation parameters for the quantification of calcitriol using this compound and LC-MS/MS.

| Analyte | MRM Transition (m/z) | Collision Energy (eV) | Reference |

| Calcitriol | 574.4 > 314.158 | 14 | [4] |

| This compound (IS) | 580.4 > 314.136 | 18 | [4] |

Table 2: Example of Multiple Reaction Monitoring (MRM) transitions for PTAD-derivatized Calcitriol and this compound.

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of calcitriol in human plasma using this compound as an internal standard, followed by a typical bioanalytical method validation workflow.

Protocol 1: Quantification of Calcitriol in Human Plasma by LC-MS/MS

This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions and instrumentation.[3][4][5]

1. Materials and Reagents:

-

Calcitriol and this compound reference standards

-

Human plasma (from at least 6 different sources for validation)

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent (optional, but improves sensitivity)

-

Ammonium trifluoroacetate

2. Sample Preparation:

-

Spiking: To 500 µL of plasma sample, add a known amount of this compound internal standard solution (e.g., 25 µL of a 100 ng/mL solution). Vortex briefly.[4]

-

Protein Precipitation: Add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.[4]

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent.

-

-

Derivatization (Optional):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute in a solution containing the derivatizing agent (e.g., PTAD) and incubate.[5]

-

Evaporate to dryness again.

-

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.[5]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium trifluoroacetate.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typical.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both calcitriol and this compound (see Table 2 for an example).

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / internal standard area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of calcitriol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Bioanalytical Method Validation Workflow

A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for regulatory submissions. The following workflow is based on FDA and EMA guidelines.

Caption: A generalized workflow for bioanalytical method validation using a stable isotope-labeled internal standard.

Mandatory Visualizations

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. The following diagram illustrates the canonical signaling pathway.

Caption: The canonical signaling pathway of Calcitriol, initiating with binding to the Vitamin D Receptor (VDR).

Experimental Workflow for Quantitative Analysis

The following diagram outlines the logical flow of a typical quantitative analysis using an internal standard.

Caption: A logical workflow for the quantitative analysis of Calcitriol using this compound as an internal standard.

References

- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.thermoscientific.com [apps.thermoscientific.com]

- 4. vitamin D receptor signaling pathway Gene Ontology Term (GO:0070561) [informatics.jax.org]

- 5. ijbio.com [ijbio.com]

A Technical Guide to the Physical and Chemical Differences Between Calcitriol and Calcitriol-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physical and chemical properties of Calcitriol and its deuterated analog, Calcitriol-d6. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and bioanalysis, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction

Calcitriol, the hormonally active form of Vitamin D3, is a crucial regulator of calcium and phosphorus homeostasis.[1][2] Its therapeutic applications span a range of conditions, including hypocalcemia, osteoporosis, and secondary hyperparathyroidism.[1] In analytical and clinical settings, the accurate quantification of Calcitriol is paramount. To this end, isotopically labeled internal standards are indispensable. This compound, a deuterated form of Calcitriol, serves as the gold standard internal standard for quantitative analysis by mass spectrometry.[3] This guide elucidates the fundamental physical and chemical distinctions between these two molecules.

Core Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for Calcitriol and this compound.

| Property | Calcitriol | This compound | Data Source |

| Molecular Formula | C₂₇H₄₄O₃ | C₂₇H₃₈D₆O₃ | [4],[3] |

| Molecular Weight | 416.64 g/mol | 422.7 g/mol | [1],[5] |

| Physical State | White to off-white crystalline solid | Off-white to pale yellow solid | [4] |

| Melting Point | 113-121 °C | 77-79 °C | [1][4] |

| Boiling Point | ~565 °C (predicted) | Not available | [6] |

| Solubility | Soluble in ethanol and chloroform, insoluble in water. | Soluble in Chloroform and DMSO. | [1][5] |

| pKa (strongest acidic) | ~14.4 (predicted) | Not available | |

| UV max (in ethanol) | 265 nm | Not available | [1] |

Molecular Structure

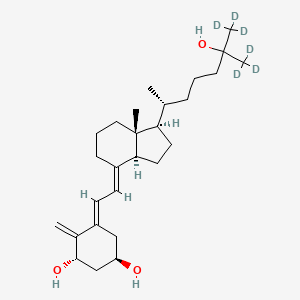

The structural difference between Calcitriol and this compound is the substitution of six hydrogen atoms with deuterium at the C26 and C27 positions of the side chain.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Calcitriol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantification of Calcitriol in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a generalized methodology for the extraction and analysis of Calcitriol from human plasma.

4.1.1. Materials and Reagents

-

Calcitriol standard

-

This compound internal standard (IS)

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

4.1.2. Sample Preparation

-

Spiking: To 500 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Protein Precipitation: Add methanol to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove interferences.

-

Elute Calcitriol and this compound from the cartridge with a high-organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Calcitriol and this compound.

-

Calcitriol: Monitor the transition of m/z [M+H]+ to a specific product ion.

-

This compound: Monitor the transition of m/z [M+H+6]+ to a specific product ion.

-

-

Quantification: The concentration of Calcitriol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Calcitriol.

Signaling Pathway of Calcitriol

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.[7] The binding of Calcitriol to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes. This signaling pathway is central to the physiological roles of Calcitriol.

The key steps in the classical genomic signaling pathway are:

-

Binding: Calcitriol enters the target cell and binds to the VDR in the cytoplasm or nucleus.

-

Heterodimerization: The Calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[7]

-

DNA Binding: This heterodimeric complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[7][8]

-

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to the VDRE recruits co-activator or co-repressor proteins, which in turn modulate the transcription of the target gene, leading to either increased or decreased protein synthesis.

Conclusion

The primary distinction between Calcitriol and this compound is the isotopic labeling of the latter, which imparts a higher molecular weight without significantly altering its chemical reactivity or biological activity in the context of receptor binding. This key difference makes this compound an ideal internal standard for achieving high accuracy and precision in the quantification of Calcitriol in complex biological matrices. Understanding these differences is fundamental for researchers and scientists engaged in the development of analytical methods and the study of Vitamin D metabolism and function.

References

- 1. Calcitriol CAS#: 32222-06-3 [m.chemicalbook.com]

- 2. Calcitriol | 32222-06-3 [chemicalbook.com]

- 3. This compound | 78782-99-7 [chemicalbook.com]

- 4. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tradeindia.com [tradeindia.com]

- 6. Calcitriol (1,25-Dihydroxyvitamin D3) | VDR agonist | CAS 32222-06-3 | Buy Calcitriol (1,25-Dihydroxyvitamin D3) from Supplier InvivoChem [invivochem.com]

- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

CAS number and molecular weight of Calcitriol-d6.

An In-depth Whitepaper on the Properties, Application, and Signaling Context of Deuterated Calcitriol

This technical guide provides researchers, scientists, and drug development professionals with essential information on Calcitriol-d6, a deuterated analog of the hormonally active form of vitamin D3. This document outlines its core physicochemical properties, its primary application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and the biological signaling pathway of its non-deuterated counterpart, Calcitriol.

Core Properties of this compound

This compound is a synthetic, stable isotope-labeled version of Calcitriol, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered Calcitriol.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 78782-99-7[2][3][4][5] |

| Molecular Formula | C₂₇H₃₈D₆O₃[2][3] |

| Molecular Weight | 422.67 g/mol [3][5][6] |

| Synonyms | 1,25-dihydroxycholecalciferol-d6, 1α,25-dihydroxy Vitamin D3-d6[2] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the precise quantification of Calcitriol in biological matrices, such as plasma, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility stems from its near-identical chemical and physical properties to Calcitriol, allowing it to co-elute and ionize similarly, while its distinct mass-to-charge ratio allows for separate detection by the mass spectrometer. This corrects for variations in sample preparation and instrument response, ensuring accurate and reproducible measurements.

Experimental Workflow for Calcitriol Quantification

The following diagram illustrates a typical workflow for the quantification of Calcitriol in a biological sample using this compound as an internal standard.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of calcitriol regulating parathyroid cells in secondary hyperparathyroidism [frontiersin.org]

- 4. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia [ouci.dntb.gov.ua]

- 5. ijbio.com [ijbio.com]

- 6. Vitamin D - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility and Stability of Calcitriol-d6 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Calcitriol-d6 powder, a deuterated form of the biologically active vitamin D metabolite, Calcitriol. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and pathway visualizations to support laboratory work and decision-making.

Core Properties of this compound

This compound is primarily utilized as an internal standard for the quantification of Calcitriol in biological samples by mass spectrometry. Its chemical integrity and physical properties, particularly solubility and stability, are paramount for accurate and reproducible experimental outcomes.

Solubility Profile

The solubility of this compound powder has been determined in various organic solvents. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for some solvents, data for the non-deuterated form, Calcitriol, is provided as a close reference due to the structural similarity.

| Solvent | This compound Solubility | Calcitriol Solubility (for reference) | Notes |

| DMSO | 50 mg/mL[1] | ~50 mg/mL, 240 mg/mL[2][3] | Ultrasonic assistance may be needed[1]. |

| Chloroform | Soluble[4] | - | Quantitative data not specified. |

| Ethanol | - | ~1 mg/mL[2] | - |

| Methanol | - | ~50 mg/mL[2] | - |

Note: The compound is noted to be unstable in solution, and freshly prepared solutions are recommended[1][3].

Stability Characteristics

This compound is a light and temperature-sensitive compound. Proper storage and handling are crucial to maintain its integrity.

| Parameter | Condition | Stability | Source(s) |

| Powder Storage | -20°C | ≥ 4 years | [2] |

| -20°C | 3 years | [3] | |

| In Solution | Various solvents | Unstable, fresh preparation recommended | [1][3] |

| Light Exposure | Prolonged exposure | Degradation occurs | |

| Air Exposure | - | Air sensitive, handle under inert gas | [2] |

Degradation Pathway

While specific degradation pathways for this compound are not extensively documented, they are presumed to mirror those of Calcitriol. The primary route of inactivation for Calcitriol is through enzymatic hydroxylation, catalyzed by the enzyme CYP24A1 (24-hydroxylase), leading to the formation of biologically inactive, water-soluble metabolites such as calcitroic acid, which are then excreted[5][6][7].

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound powder.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection[8][9].

-

Calculation: The solubility is expressed as the concentration of the dissolved solid in the solvent (e.g., in mg/mL).

Stability Testing Protocol (Following ICH Guidelines)

This protocol is a generalized framework for assessing the stability of this compound powder, based on the principles of the International Council for Harmonisation (ICH) guidelines[10][11][12][13].

Methodology:

-

Sample Preparation: Place accurately weighed samples of this compound powder in appropriate container closure systems that mimic the proposed storage packaging.

-

Storage Conditions: Store the samples under various conditions as per ICH guidelines:

-

Testing Frequency: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated)[11].

-

Analytical Testing: At each time point, analyze the samples for the following:

-

Data Evaluation: Analyze the data to determine the shelf-life and recommended storage conditions for the powder.

Visualizations

Calcitriol Signaling Pathway

The biological effects of Calcitriol (and by extension, this compound) are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor.

Caption: Calcitriol binds to the VDR, leading to gene transcription and biological responses.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound powder.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Calcitriol | 1,25-Dihydroxyvitamin D3 | VDR agonist | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Calcitriol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Effect of vitamin D metabolites on calcitriol degradative enzymes in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 9. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Official web site : ICH [ich.org]

Commercial suppliers and availability of Calcitriol-d6.

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Availability and Application of Deuterated Calcitriol

This technical guide provides a comprehensive overview of Calcitriol-d6, a deuterated analog of the hormonally active form of vitamin D3. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled internal standards for quantitative analysis. This document details the commercial suppliers of this compound, its physicochemical properties, and established experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Furthermore, it elucidates the intricate signaling pathways of calcitriol, offering a deeper understanding of its biological significance.

Commercial Availability and Supplier Specifications

This compound is readily available from several commercial suppliers, catering to the needs of the research community. The compound, identified by the CAS number 78782-99-7, is offered in various purities and quantities. Below is a summary of the key specifications from prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Temperature |

| Cayman Chemical | 22179 | ≥99% deuterated forms (d1-d6) | 500 µg, 1 mg | 4°C |

| Santa Cruz Biotechnology | sc-219493 | Not specified | Not specified | Not specified |

| LGC Standards | TRC-C144502 | Not specified | 0.5 mg, 2.5 mg, 5 mg | -86°C |

| Simson Pharma Limited | Not specified | High quality with Certificate of Analysis | Not specified | Not specified |

| MyBioSource | MBS386738 | >98% | Not specified | Not specified |

| Quality Control Chemicals Inc. | QC081339 | Not specified | Not specified | Not specified |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₈D₆O₃[1] |

| Molecular Weight | 422.67 g/mol [1][2] |

| Appearance | Solid |

| Solubility | Soluble in Chloroform and DMSO[3] |

Experimental Protocol: Quantification of Calcitriol in Human Plasma using this compound as an Internal Standard by LC-MS/MS

This protocol is a synthesized methodology based on established practices for the quantitative analysis of calcitriol in biological matrices.[4][5]

Materials and Reagents

-

Calcitriol standard

-

This compound internal standard (IS)

-

Human plasma (blank and study samples)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (0.1% v/v)

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4]

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent[4]

Sample Preparation

-

Aliquoting: To 500 µL of plasma, add 25 µL of the this compound internal standard solution (e.g., 100 ng/mL in methanol).[4]

-

Acidification: Add 500 µL of 0.1% (v/v) formic acid and vortex for 30 seconds.[4]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[4]

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4]

-

Load the supernatant from the centrifuged sample onto the conditioned cartridge.[4]

-

Wash the cartridge with 1 mL of water followed by 1 mL of 20% acetonitrile in water.[4]

-

Dry the cartridge under a stream of nitrogen for 30 seconds.[4]

-

Elute the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue with a solution of PTAD in acetonitrile (e.g., 500 µg/mL) and incubate to allow for complete derivatization.[4]

-

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically used (e.g., Waters Acquity UPLC BEH C18, 100mm × 2.1mm, 1.7µm).[4]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium trifluoroacetate) is commonly employed.[4]

-

Mass Spectrometry: The analysis is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Quantification

The concentration of calcitriol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of calcitriol.[4]

Calcitriol Signaling Pathways

Calcitriol exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-inducible transcription factor.[1][3] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The genomic pathway involves the direct regulation of gene expression.

Caption: Genomic signaling pathway of Calcitriol.

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid cellular responses through non-genomic pathways, which are independent of gene transcription.

Caption: Non-genomic signaling pathway of Calcitriol.

Experimental Workflow for Calcitriol Quantification

The overall workflow for the quantification of calcitriol using this compound as an internal standard is a multi-step process that requires careful execution to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Calcitriol Using Calcitriol-d6 as an Internal Standard

Introduction

Calcitriol, the biologically active form of vitamin D, is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and various other physiological processes.[1][2] Accurate quantification of circulating Calcitriol is essential for the diagnosis and management of several diseases, including chronic renal failure, hypoparathyroidism, and rickets.[1] However, its analysis is challenging due to low endogenous concentrations (in the picogram per milliliter range), extensive protein binding, and the presence of interfering substances in biological matrices.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for Calcitriol measurement, offering high sensitivity and specificity.[3][4] The use of a stable isotope-labeled internal standard, such as Calcitriol-d6, is crucial for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] These application notes provide a detailed protocol for the quantification of Calcitriol in human plasma using this compound as an internal standard, tailored for researchers, scientists, and professionals in drug development.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor.[5] Upon binding to Calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR).[6] This complex then binds to vitamin D response elements (VDREs) on the DNA, modulating the transcription of target genes involved in a myriad of cellular processes.[6] Additionally, Calcitriol can elicit rapid, non-genomic responses through membrane-associated signaling pathways.[6]

Experimental Protocols

Materials and Reagents

-

Calcitriol and this compound standards

-

HPLC-grade methanol, acetonitrile, isopropanol, and water[3]

-

Formic acid[2]

-

Ammonium trifluoroacetate[2]

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, but enhances sensitivity)[2]

-

Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[2]

-

Human plasma (drug-free) for calibration standards and quality controls

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Stock and Working Solution Preparation

-

Stock Solutions (200 µg/mL): Prepare individual stock solutions of Calcitriol and this compound in acetonitrile.[2] Store at 2-8°C.[2]

-

Working Standard Solutions: Prepare serial dilutions of the Calcitriol stock solution in a suitable solvent (e.g., acetonitrile or methanol:water) to create working standards for calibration curve points and quality control (QC) samples.[2]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of approximately 100 ng/mL.[2]

Sample Preparation

This protocol utilizes solid-phase extraction (SPE) for sample cleanup and concentration. Derivatization with PTAD is included as an optional step to improve ionization efficiency and sensitivity.

Detailed Steps:

-

To 500 µL of plasma in a clean tube, add 25 µL of the this compound internal standard working solution and vortex for 30 seconds.[2] For blank samples, add 25 µL of the solvent used for the IS.

-

Add 500 µL of 0.1% (v/v) formic acid and vortex for another 30 seconds.[2]

-

Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[2]

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

-

Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences (e.g., 4% isopropyl alcohol in hexanes).[3]

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or chloroform).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[2]

-

(Optional Derivatization): Add 200 µL of PTAD solution to the dried residue, vortex for 30 seconds, and allow to react at room temperature for two hours.[2] After incubation, evaporate the sample to dryness again.[2]

-

Reconstitute the dried residue in 300 µL of the mobile phase (e.g., acetonitrile:4mM ammonium trifluoroacetate, 60:40, v/v) and transfer to an autosampler vial for injection.[2]

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC):

-

Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.[2]

-

Mobile Phase A: 4.0 mM ammonium trifluoroacetate in water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: A gradient elution is typically used to separate Calcitriol from other matrix components.

-

Flow Rate: 0.25 - 0.4 mL/min.[3]

-

Injection Volume: 10 µL.[2]

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example for PTAD-derivatized):

-

Calcitriol: Precursor ion -> Product ion

-

This compound: Precursor ion -> Product ion

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Data Presentation

The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA).[1] Key validation parameters are summarized below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Calcitriol | 5 - 200 | > 0.99 |

| 100 - 4000 | > 0.99 |

Data is representative and should be established for each assay.

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| LQC | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| MQC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Acceptance criteria are typically within ±15% (±20% for LLOQ).

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Calcitriol | LQC | > 60 | 85 - 115 |

| HQC | > 60 | 85 - 115 |

Recovery and matrix effect should be consistent and reproducible.

Table 4: Stability

| Stability Condition | Duration | Temperature | Acceptance Criteria (%) |

| Bench-top | 4 hours | Room Temp. | ± 15 |

| Freeze-thaw | 3 cycles | -20°C to RT | ± 15 |

| Long-term | 30 days | -70°C | ± 15 |

| Processed Sample | 24 hours | 4°C | ± 15 |

Stability should be assessed at low and high QC concentrations.[2]

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of Calcitriol in human plasma. The use of this compound as an internal standard is essential for achieving the accuracy and precision required for clinical and research applications. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the presented data tables and diagrams, offer a valuable resource for scientists and researchers in the field. Method validation is a critical step and should be performed thoroughly to ensure reliable results.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. ijbio.com [ijbio.com]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Regulation of Calcitriol Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes | MDPI [mdpi.com]

Application Note: Ultrasensitive Quantification of Calcitriol in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the biologically active form of Vitamin D (1α,25-dihydroxyvitamin D3), is a critical steroid hormone that regulates calcium and phosphorus homeostasis, bone metabolism, and various cellular processes. Its quantification in human plasma is essential for clinical diagnostics, particularly in assessing conditions like chronic renal failure, hypoparathyroidism, and rickets, as well as in pharmacokinetic studies for drug development.[1][2] Due to its very low endogenous concentrations (pg/mL range), developing a robust, sensitive, and specific analytical method is challenging.

This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the precise quantification of calcitriol in human plasma. The protocol employs Calcitriol-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and reproducibility by correcting for matrix effects and variability during sample preparation. The method involves a comprehensive sample preparation procedure using solid-phase extraction (SPE), followed by derivatization to enhance ionization efficiency and sensitivity.

Materials and Reagents

-

Standards: Calcitriol, this compound (Internal Standard)

-

Reagents: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), Formic Acid, Ammonium Trifluoroacetate, Ethylamine

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Chloroform (CHCl3), Water (HPLC Grade)

-

Plasma: Drug-free human plasma, stored at -70°C

-

SPE Cartridges: Phenomenex Strata-X (30 mg/1 cc) or equivalent[3]

-

Equipment: UPLC system (e.g., Waters Acquity), Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S), 96-well plates, Centrifuge, Nitrogen Evaporator.

Experimental Protocols

-

Stock Solutions: Prepare individual stock solutions of Calcitriol and this compound in acetonitrile to a final concentration of 200 µg/mL.[3]

-

Working Solutions: Perform serial dilutions of the Calcitriol stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for calibration standards.[3] A separate working solution for the internal standard (this compound) should be prepared at 100 ng/mL.[3]

-

Calibration Standards (CS): Spike drug-free, baseline-corrected human plasma with the appropriate working solutions to create a calibration curve ranging from 5 pg/mL to 200 pg/mL.[3]

-

Quality Control (QC) Samples: Independently prepare QC samples in plasma at four concentrations: Low (LQC, 15 pg/mL), Medium (MQC, 70 pg/mL), and High (HQC, 150 pg/mL), along with a sample at the Lower Limit of Quantification (LLOQ QC, 5 pg/mL).[3]

Note: Calcitriol is light-sensitive; perform sample preparation under a sodium vapor lamp or in low-light conditions.[3]

-

Pre-treatment: Thaw plasma samples (500 µL) and QC/CS samples at room temperature. Add 25 µL of the 100 ng/mL this compound internal standard solution to each sample (except blank matrix), and vortex for 30 seconds.[3]

-

Acidification: Add 500 µL of 0.1% (v/v) formic acid to each sample and vortex for another 30 seconds.[3]

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.[3]

-

Solid-Phase Extraction (SPE):

-

Condition a Strata-X SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[3]

-

Load the supernatant from the centrifuged sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analyte and internal standard using an appropriate organic solvent (e.g., acetonitrile/chloroform mixture).

-

-

Derivatization:

-

Final Reconstitution:

LC-MS/MS Analysis

| Parameter | Condition |

| System | Waters Acquity UPLC or equivalent |

| Column | Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm)[3] |

| Mobile Phase A | Acetonitrile[3] |

| Mobile Phase B | 4mM Ammonium Trifluoroacetate[3] |

| Flow Rate | 0.2 mL/min[3] |

| Gradient | 80% B to 20% B over 4 min, hold, then return to initial conditions[3] |

| Injection Volume | 10 µL[3] |

| Column Temp. | 40°C |

| Parameter | Condition |

| System | Waters Xevo TQ-S Triple Quadrupole MS or equivalent |

| Ionization Mode | Positive Ionization (ESI+ or APCI+)[3][5] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (PTAD Derivatized) | Calcitriol: 574.4 > 314.158[3] |

| MRM Transition (PTAD Derivatized) | This compound: 580.4 > 314.136[3] |

| Dwell Time | 0.100 s[3] |

Method Validation Data

The method was validated following US FDA guidelines.[3][6]

| Parameter | Result |

| Calibration Range | 5 – 200 pg/mL[3] |

| Correlation Coefficient (r²) | > 0.99[3] |

| Lower Limit of Quantification (LLOQ) | 5 pg/mL[3] |

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

| QC Level (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ QC (5) | < 15% | Within ±20% | < 15% | Within ±20% |

| LQC (15) | < 10% | Within ±15% | < 10% | Within ±15% |

| MQC (70) | < 5% | Within ±15% | < 5% | Within ±15% |

| HQC (150) | < 5% | Within ±15% | < 5% | Within ±15% |

| (Data synthesized from typical acceptance criteria as per FDA guidelines and published results).[3][6] |

| QC Level | Mean Extraction Recovery (%) |

| LQC | 110.66[3] |

| MQC | 108.56[3] |

| HQC | 113.09[3] |

| Overall Mean | 110.77[3] |

The matrix effect was evaluated across multiple plasma sources and found to be minimal and consistent, compensated for by the use of the deuterated internal standard.[3]

Visualized Workflow and Data Analysis

Data are acquired using the instrument's software. The concentration of Calcitriol in unknown samples is determined from the calibration curve by calculating the peak area ratio of the analyte to the internal standard.

Caption: Workflow from sample preparation to data analysis.

Conclusion

The described UPLC-MS/MS method provides a highly sensitive, specific, and reliable protocol for the quantification of Calcitriol in human plasma. The use of a stable isotope-labeled internal standard (this compound), coupled with an efficient SPE cleanup and chemical derivatization, allows for an LLOQ of 5 pg/mL, making it suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies where precise measurement of low-level analytes is critical. The validation data demonstrates that the method is accurate, precise, and robust.

References

- 1. apps.thermoscientific.com [apps.thermoscientific.com]

- 2. scribd.com [scribd.com]

- 3. ijbio.com [ijbio.com]

- 4. CN114034777A - LC-MS-MS method for detecting concentration of human plasma calcitriol - Google Patents [patents.google.com]

- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Application of Calcitriol-d6 in pharmacokinetic studies of Calcitriol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the biologically active form of vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. Accurate determination of its pharmacokinetic profile is essential for dose optimization and assessment of bioequivalence of pharmaceutical formulations. Due to its potent physiological effects and low endogenous and administered concentrations, highly sensitive and specific analytical methods are required. The use of a stable isotope-labeled internal standard, such as Calcitriol-d6, is the gold standard for quantitative analysis of Calcitriol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed overview and experimental protocols for the use of this compound in pharmacokinetic studies of Calcitriol.

This compound, a deuterated analog of Calcitriol, shares identical physicochemical properties with the unlabeled drug, allowing it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. Its distinct mass-to-charge ratio (m/z) enables its differentiation from the endogenous and administered Calcitriol, thereby ensuring accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

Data Presentation

The following tables summarize key pharmacokinetic parameters of Calcitriol from studies in healthy human subjects. These studies utilized validated LC-MS/MS methods with this compound as the internal standard, ensuring data accuracy and reliability.

Table 1: Pharmacokinetic Parameters of Single-Dose Oral Calcitriol in Healthy Adults (Fasting and Fed Conditions)

| Parameter | Fasting Condition (4.0 µg dose)[1] | Fed Condition (4.0 µg dose)[1] |

| Cmax (pg/mL) | 160.68 ± 52.41 | 169.00 ± 50.26 |

| Tmax (h) | 3.46 ± 1.33 | 2.92 ± 1.47 |

| AUC0-t (pg·h/mL) | 1238.5 ± 386.4 | 1438.2 ± 385.1 |

| AUC0-inf (pg·h/mL) | 1313.1 ± 415.7 | 1489.7 ± 404.3 |

| t1/2 (h) | 8.14 ± 3.22 | 7.70 ± 2.32 |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Single-Dose Oral Calcitriol in Healthy Adults (Different Studies)

| Dose | Cmax (pg/mL) | Tmax (h) | AUC0-inf (pg·h/mL) | t1/2 (h) | Reference |

| 2 µg | 50.0 | 3.4 | 267 | Not Reported | [2] |

| 0.5 µg | 60.0 ± 4.4 (at 2h) | 3 - 6 | Not Reported | 5 - 8 | [3][4] |

Data are presented as mean or mean ± standard deviation where available.

Experimental Protocols

Protocol for a Pharmacokinetic Bioequivalence Study of Oral Calcitriol

This protocol outlines a typical single-center, open-label, randomized, two-way crossover study to compare the pharmacokinetics of a test and reference formulation of Calcitriol capsules in healthy adult subjects under fasting conditions.

1.1. Subject Selection:

-

Enroll healthy male and non-pregnant, non-lactating female subjects, aged 18-45 years.

-

Conduct a comprehensive medical history, physical examination, and clinical laboratory tests to ensure good health.

-

Obtain written informed consent from all participants.

1.2. Study Design:

-

Employ a randomized, two-period, two-sequence, single-dose crossover design with a washout period of at least 14 days between doses.

-

House subjects in a clinical facility and provide standardized meals with controlled vitamin D content.[5]

-

Establish baseline Calcitriol levels by collecting blood samples at -18, -12, -6, and 0 hours before dosing.[5]

1.3. Dosing and Blood Sampling:

-

Following an overnight fast of at least 10 hours, administer a single oral dose of the test or reference Calcitriol formulation (e.g., 4.0 µg) with 240 mL of water.[1]

-

Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

-

Centrifuge the blood samples to separate plasma, which is then stored at -70°C until analysis.[6]

Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol describes a validated method for the quantification of Calcitriol in human plasma using this compound as an internal standard.

2.1. Reagents and Materials:

-

Calcitriol and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Human plasma

2.2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Calcitriol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-